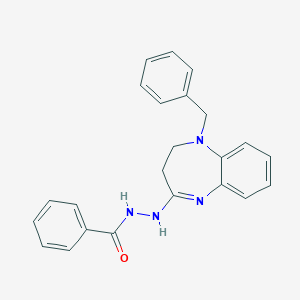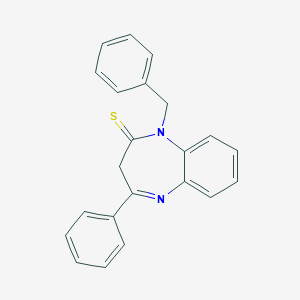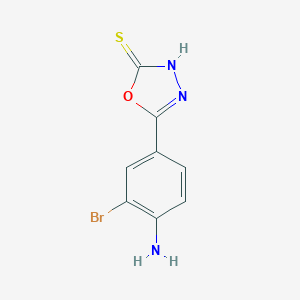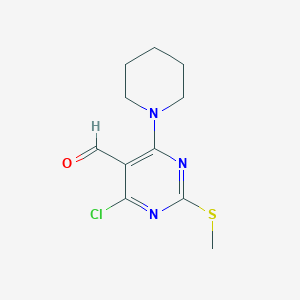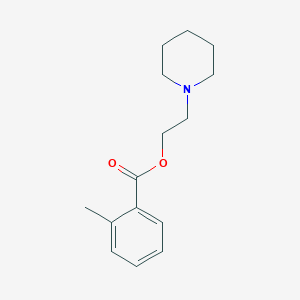
2-Piperidin-1-ylethyl 2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Piperidin-1-ylethyl 2-methylbenzoate, also known as PMBM, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-Piperidin-1-ylethyl 2-methylbenzoate is not fully understood. However, it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has also been found to have an affinity for sigma receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
2-Piperidin-1-ylethyl 2-methylbenzoate has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, and the induction of apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 2-Piperidin-1-ylethyl 2-methylbenzoate in lab experiments is its high affinity for various receptors, which makes it a useful tool for studying receptor-ligand interactions. However, one of the limitations of using 2-Piperidin-1-ylethyl 2-methylbenzoate is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-Piperidin-1-ylethyl 2-methylbenzoate. One area of interest is the development of more selective ligands for specific receptors, which may lead to the development of more effective therapeutic agents. Another area of interest is the investigation of the potential use of 2-Piperidin-1-ylethyl 2-methylbenzoate in the treatment of cancer, as it has been found to have apoptotic effects on cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 2-Piperidin-1-ylethyl 2-methylbenzoate and its potential applications in various disorders.
Conclusion:
In conclusion, 2-Piperidin-1-ylethyl 2-methylbenzoate is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has potential therapeutic applications in the treatment of various disorders. Further research is needed to fully understand the mechanism of action of 2-Piperidin-1-ylethyl 2-methylbenzoate and its potential applications in various fields.
合成法
The synthesis of 2-Piperidin-1-ylethyl 2-methylbenzoate involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with piperidine to form 2-Piperidin-1-ylethyl 2-methylbenzoate. The reaction is carried out under reflux conditions and the product is purified through recrystallization.
科学的研究の応用
2-Piperidin-1-ylethyl 2-methylbenzoate has been extensively used in scientific research as a ligand for various receptors, including dopamine D2-like receptors, sigma receptors, and imidazoline receptors. It has been found to have potential therapeutic applications in the treatment of various disorders, including schizophrenia, depression, and addiction.
特性
CAS番号 |
90259-59-9 |
|---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
2-piperidin-1-ylethyl 2-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-13-7-3-4-8-14(13)15(17)18-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChIキー |
RYBCJIAVNBUCAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCCN2CCCCC2 |
正規SMILES |
CC1=CC=CC=C1C(=O)OCCN2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



